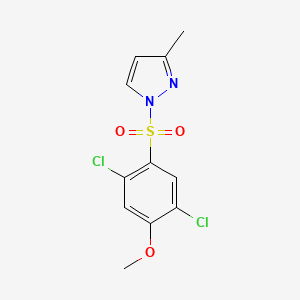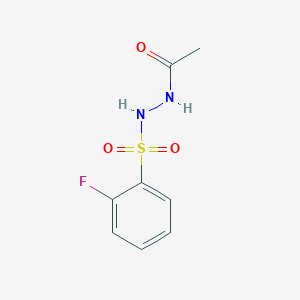![molecular formula C14H12ClNO4S B7638105 3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638105.png)
3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid, also known as N-(4-Chloro-2-methylphenyl)-3-sulfamoylbenzoic acid (CSB), is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. CSB has been found to exhibit several biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Mecanismo De Acción
The mechanism of action of CSB involves the inhibition of several key enzymes and signaling pathways. CSB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. CSB also inhibits the activity of 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, another class of pro-inflammatory mediators. Furthermore, CSB has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
CSB has been found to have several biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases. Additionally, CSB has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. CSB has also been shown to improve insulin sensitivity and glucose uptake, making it a potential therapeutic agent for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CSB has several advantages for lab experiments. It is easy to synthesize and purify, making it a cost-effective and efficient process for large-scale production. Additionally, CSB has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, there are some limitations to using CSB in lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Furthermore, CSB has been found to exhibit cytotoxic effects at high concentrations, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on CSB. One potential area of research is the development of CSB analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of CSB and its potential therapeutic applications. Furthermore, the use of CSB in combination with other drugs or therapies should be explored to determine its potential synergistic effects. Overall, CSB has great potential as a therapeutic agent, and further research is needed to fully understand its biological activities and clinical applications.
Métodos De Síntesis
The synthesis of CSB involves the reaction of 4-chloro-2-methylbenzenesulfonamide with 3-bromobenzoic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using recrystallization techniques. This method has been optimized to produce high yields of pure CSB, making it a cost-effective and efficient process for large-scale production.
Aplicaciones Científicas De Investigación
CSB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. CSB has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. Additionally, CSB has been found to have anti-diabetic effects by improving insulin sensitivity and glucose uptake.
Propiedades
IUPAC Name |
3-[(4-chloro-2-methylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-9-7-11(15)5-6-13(9)16-21(19,20)12-4-2-3-10(8-12)14(17)18/h2-8,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSUGFGUJAKPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-(4-chlorophenyl)acetate](/img/structure/B7638050.png)
![4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B7638061.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,3-diphenylpropanoate](/img/structure/B7638064.png)
![N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]thiophene-2-carboxamide](/img/structure/B7638071.png)






